molecular formula C6H9N2NaO2S B13182724 Sodium trimethyl-1H-pyrazole-4-sulfinate

Sodium trimethyl-1H-pyrazole-4-sulfinate

Cat. No.: B13182724
M. Wt: 196.21 g/mol
InChI Key: JJBSJIUKFSAHQP-UHFFFAOYSA-M
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Description

Sodium trimethyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C₆H₉N₂NaO₂S. It is a sodium salt derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium trimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of trimethylpyrazole with sulfur dioxide and sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme is as follows:

    Starting Materials: Trimethylpyrazole, sulfur dioxide, sodium hydroxide.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to prevent decomposition.

    Procedure: Trimethylpyrazole is dissolved in water, and sulfur dioxide gas is bubbled through the solution. Sodium hydroxide is then added to neutralize the solution and precipitate the this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Handling: Large quantities of trimethylpyrazole and sulfur dioxide are handled using industrial-grade equipment.

    Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

    Purification: The crude product is purified using crystallization or filtration techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Sodium trimethyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products Formed

    Sulfonates: Formed through oxidation reactions.

    Sulfides: Formed through reduction reactions.

    Substituted Pyrazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Sodium trimethyl-1H-pyrazole-4-sulfinate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonated pyrazoles and other derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium trimethyl-1H-pyrazole-4-sulfinate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s sulfinate group can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Sodium sulfinate: Similar in structure but lacks the pyrazole ring.

    Trimethylpyrazole: Similar but without the sulfinate group.

    Sodium pyrazole-4-sulfonate: Similar but with a sulfonate group instead of a sulfinate group.

Uniqueness

Sodium trimethyl-1H-pyrazole-4-sulfinate is unique due to the presence of both the pyrazole ring and the sulfinate group. This combination imparts distinct chemical reactivity and potential biological activities not observed in similar compounds.

Properties

Molecular Formula

C6H9N2NaO2S

Molecular Weight

196.21 g/mol

IUPAC Name

sodium;1,3,5-trimethylpyrazole-4-sulfinate

InChI

InChI=1S/C6H10N2O2S.Na/c1-4-6(11(9)10)5(2)8(3)7-4;/h1-3H3,(H,9,10);/q;+1/p-1

InChI Key

JJBSJIUKFSAHQP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)[O-].[Na+]

Origin of Product

United States

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